1-[(4-Hydroxy-1,1-dioxothiolan-3-yl)amino]-3-phenylthiourea
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Overview
Description
1-[(4-Hydroxy-1,1-dioxothiolan-3-yl)amino]-3-phenylthiourea is a complex organic compound that features a thiourea group linked to a phenyl ring and a hydroxy-dioxothiolan moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Hydroxy-1,1-dioxothiolan-3-yl)amino]-3-phenylthiourea typically involves the reaction of 4-hydroxy-1,1-dioxothiolane with phenyl isothiocyanate under controlled conditions. The reaction is carried out in an appropriate solvent, such as ethanol or dimethylformamide (DMF), and requires a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to achieve higher yields and purity. This includes selecting suitable solvents, catalysts, and reaction temperatures. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-[(4-Hydroxy-1,1-dioxothiolan-3-yl)amino]-3-phenylthiourea undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The thiourea group can be reduced to form amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-[(4-Hydroxy-1,1-dioxothiolan-3-yl)amino]-3-phenylthiourea has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(4-Hydroxy-1,1-dioxothiolan-3-yl)amino]-3-phenylthiourea involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can interfere with cellular pathways by modulating protein-protein interactions and signaling cascades .
Comparison with Similar Compounds
Similar Compounds
- 1-[(4-Hydroxy-1,1-dioxothiolan-3-yl)amino]-3-phenylurea
- 1-[(4-Hydroxy-1,1-dioxothiolan-3-yl)amino]-3-phenylguanidine
Uniqueness
1-[(4-Hydroxy-1,1-dioxothiolan-3-yl)amino]-3-phenylthiourea is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of both the hydroxy-dioxothiolan and phenylthiourea moieties allows for diverse interactions with molecular targets, making it a versatile compound for various applications .
Properties
IUPAC Name |
1-[(4-hydroxy-1,1-dioxothiolan-3-yl)amino]-3-phenylthiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3S2/c15-10-7-19(16,17)6-9(10)13-14-11(18)12-8-4-2-1-3-5-8/h1-5,9-10,13,15H,6-7H2,(H2,12,14,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBAKDQSYVJNMMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CS1(=O)=O)O)NNC(=S)NC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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